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Introduction

RG7800 was a pioneering, orally available small molecule developed for the treatment of
Spinal Muscular Atrophy (SMA), a debilitating neuromuscular disease. This document provides
a comprehensive technical overview of the discovery, mechanism of action, preclinical and
clinical development of RG7800, also known as RO6885247. The development of RG7800 was
a collaborative effort by PTC Therapeutics, Roche, and the SMA Foundation.[1][2] Although its
development was ultimately halted, the story of RG7800 provides valuable insights into the
development of SMN2 splicing modifiers, a class of therapeutics that has since seen clinical
success.

Spinal Muscular Atrophy is caused by mutations or deletion of the SMN1 gene, leading to a
deficiency of the Survival Motor Neuron (SMN) protein.[3][4] A nearly identical gene, SMN2,
can produce some functional SMN protein, but due to an alternative splicing event that
excludes exon 7, it primarily produces a truncated, unstable protein.[3][4] RG7800 was
designed as an SMN2 splicing modifier to increase the inclusion of exon 7 in the SMN2 mRNA
transcript, thereby boosting the production of full-length, functional SMN protein.[3][4]

Mechanism of Action: Modulating SMN2 Splicing

RG7800 belongs to the pyridopyrimidinone class of compounds and functions by directly
interacting with the SMN2 pre-messenger RNA (pre-mRNA).[5] This interaction facilitates the
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inclusion of exon 7 during the splicing process, leading to an increased production of full-length
SMN2 mRNA and, consequently, functional SMN protein.[5][6]

The key to this mechanism lies in the correction of a splicing defect in SMN2. A single
nucleotide difference between SMN1 and SMN2 in exon 7 disrupts an exonic splicing enhancer
(ESE) and creates an exonic splicing silencer (ESS). This leads to the exclusion of exon 7 in
the majority of SMN2 transcripts. RG7800 is believed to bind to a specific region of the SMN2
pre-mRNA, promoting a conformational change that favors the recruitment of splicing factors
that promote exon 7 inclusion, such as FUBP1 and KHSRP.
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Figure 1: Mechanism of RG7800 in SMN2 Splicing

Preclinical Development

RG7800 underwent extensive preclinical evaluation in various cellular and animal models of
SMA. These studies demonstrated the compound's ability to increase SMN protein levels in a

dose-dependent manner and improve disease-related phenotypes.

In Vitro Studies

Initial high-throughput screening identified the pyridopyrimidinone scaffold as a potent
modulator of SMN2 splicing. Subsequent lead optimization led to the selection of RG7800
based on its favorable potency, selectivity, and pharmacokinetic properties.[5]
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In Vivo Studies in SMA Mouse Models

RG7800 was tested in mouse models of SMA, where it demonstrated the ability to cross the
blood-brain barrier and increase SMN protein levels in the central nervous system (CNS) and
peripheral tissues.[7] Oral administration of RG7800 to a severe SMA mouse model resulted in
a dose-dependent increase in SMN protein levels.[7]

Table 1: Preclinical Efficacy of RG7800 in a Severe SMA Mouse Model

Mean Increase in SMN
Treatment Group Dose (mgl/kg/day) Protein in Spinal Cord
(Fold Change vs. Vehicle)

Vehicle - 1.0

RG7800 1 Data not available
RG7800 3 Data not available
RG7800 10 Data not available

Note: Specific quantitative data with statistical measures were not available in the reviewed
literature. The results were reported as a "dose-dependent increase."[7]

Clinical Development

The promising preclinical data supported the advancement of RG7800 into clinical trials in both
healthy volunteers and SMA patients.

Phase 1 Study in Healthy Volunteers

A Phase 1, randomized, double-blind, placebo-controlled, single-ascending-dose study was
conducted in 48 healthy adult volunteers.[8] The study demonstrated that RG7800 was safe
and well-tolerated at the doses tested.[9] Importantly, it showed a dose-dependent increase in
the ratio of full-length SMN2 mRNA to SMN2A7 mRNA in the blood, providing proof of
mechanism in humans.[9]

Table 2: Pharmacodynamic Effects of RG7800 in Healthy Volunteers (Phase 1)
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Mean Fold Change in Full-Length SMN2

Dose Group .
MmRNA/SMN2A7 mRNA Ratio

Placebo Baseline

Ascending Doses of RG7800 Dose-dependent increase

Note: Specific quantitative data for each dose cohort were not publicly available.[8]

MOONFISH Trial in SMA Patients

Following the positive results in healthy volunteers, the MOONFISH trial (NCT02240355), a
Phase 1b/2a multicenter, randomized, double-blind, placebo-controlled study, was initiated in
adult and pediatric patients with SMA Type 1, 2, and 3.[2][10] The primary objectives were to
assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of RG7800 over 12
weeks of treatment.[10]

Results from the first cohort of the MOONFISH trial showed that oral administration of RG7800
led to an up to two-fold increase in SMN protein levels in the blood of SMA patients.[4][11]

Table 3: SMN Protein Levels in SMA Patients Treated with RG7800 (MOONFISH Trial - First
Cohort)

Mean Fold Increase in

Treatment Group N Blood SMN Protein (vs.
Baseline)

RG7800 Data not available Up to 2-fold

Placebo Data not available No significant change

Note: Detailed quantitative data from the MOONFISH trial have not been fully published.[11]

Discontinuation of Clinical Development

Despite the promising early clinical data, the development of RG7800 was placed on clinical
hold and subsequently discontinued in 2015.[10] This decision was made as a precautionary
measure due to an unexpected finding of retinal toxicity in a long-term toxicology study in
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monkeys.[10] It is important to note that no similar safety concerns were identified in the
patients who had received RG7800 in the clinical trials.[10]

The experience with RG7800 highlighted the importance of long-term toxicology studies and
informed the development of a successor molecule, risdiplam (RG7916). Risdiplam, which has
an improved safety profile, has since been successfully developed and approved for the
treatment of SMA.

Experimental Protocols

Detailed, step-by-step protocols for the specific assays used in the RG7800 development
program are not publicly available. However, the following sections describe the general
methodologies employed for the key experiments.

Quantification of SMN Protein Levels
(Electrochemiluminescence Immunoassay)

The measurement of SMN protein levels in blood and tissue samples was likely performed
using a sensitive electrochemiluminescence (ECL) immunoassay.

Principle: This is a highly sensitive sandwich immunoassay. A capture antibody specific for the
SMN protein is coated onto an electrode. The sample containing the SMN protein is added,
and the SMN protein binds to the capture antibody. A detection antibody, also specific for SMN
and labeled with an electrochemiluminescent tag (e.g., a ruthenium complex), is then added,
forming a "sandwich." When a voltage is applied to the electrode, the tag emits light, and the
intensity of the light is proportional to the amount of SMN protein in the sample.

General Procedure:

Plate Coating: Coat microplates with a capture anti-SMN monoclonal antibody.

Blocking: Block non-specific binding sites on the plate.

Sample Incubation: Add standards, controls, and unknown samples (e.g., whole blood
lysates) to the wells and incubate to allow SMN protein to bind to the capture antibody.

Washing: Wash the plate to remove unbound components.
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o Detection Antibody Incubation: Add a detection anti-SMN antibody labeled with an ECL tag
and incubate.

e Washing: Wash the plate to remove unbound detection antibody.
e Reading: Add a read buffer and measure the ECL signal using a specialized plate reader.

e Quantification: Determine the concentration of SMN protein in the samples by comparing
their ECL signals to a standard curve generated from known concentrations of recombinant
SMN protein.

Quantification of Full-Length and A7 SMN2 mRNA (RT-
gqPCR)

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) was used to measure
the levels of full-length and exon 7-deleted (SMN2A7) mRNA.

Principle: This method involves two main steps: 1) reverse transcription of RNA into
complementary DNA (cDNA), and 2) quantitative PCR (qPCR) to amplify and quantify the
specific cDNA targets. By using primers that span the exon 6-exon 8 junction (for full-length
SMN2) and the exon 6-exon 8 junction in the absence of exon 7 (for SMN2A7), the relative
abundance of each transcript can be determined.

General Procedure:

e RNA Extraction: Isolate total RNA from whole blood or other tissues using a suitable RNA
extraction Kkit.

e RNA Quantification and Quality Control: Assess the concentration and purity of the extracted
RNA.

» Reverse Transcription: Synthesize cDNA from the RNA template using a reverse
transcriptase enzyme and random primers or oligo(dT) primers.

e (PCR: Perform gPCR using specific primers and probes for full-length SMN2 and SMN2A7.
A housekeeping gene (e.g., GAPDH, ACTB) is also amplified as an internal control for
normalization.
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o Full-length SMN2 primers: Forward primer in exon 6 and reverse primer in exon 8.

o SMN2A7 primers: A forward primer in exon 6 and a reverse primer spanning the exon 6-
exon 8 junction.

o Data Analysis: Calculate the relative expression levels of full-length SMN2 and SMN2A7
MRNA using the comparative Cqg (AACq) method or a standard curve method, normalized to
the expression of the housekeeping gene.

SMN Protein Quantification | | SMN2 mRNA Quantification

Whole Blood Sample Whole Blood Sample
! !
Cell Lysis Total RNA Extraction
!
Electrochemiluminescence Reverse Transcription
Immunoassay (ECL) (RNA -> cDNA)
!
SMN Protein Level Quantitative PCR (gPCR)
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Figure 2: General Experimental Workflow

Conclusion
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RG7800 was a significant step forward in the development of small molecule therapies for
Spinal Muscular Atrophy. It successfully demonstrated the principle that an orally administered
small molecule could modulate SMN2 splicing and increase SMN protein levels in individuals
with SMA. Although its clinical development was halted due to safety concerns in long-term
animal studies, the knowledge gained from the RG7800 program was instrumental in the rapid
development and subsequent approval of risdiplam, providing a much-needed therapeutic
option for the SMA community. The story of RG7800 serves as a valuable case study in drug
discovery and development, highlighting both the potential of targeted molecular therapies and
the critical importance of thorough preclinical safety evaluation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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